Cas no 33179-05-4 (1-Propanol, 2-mercapto-, (2R)- (9CI))

1-Propanol, 2-mercapto-, (2R)- (9CI) 化学的及び物理的性質

名前と識別子

-

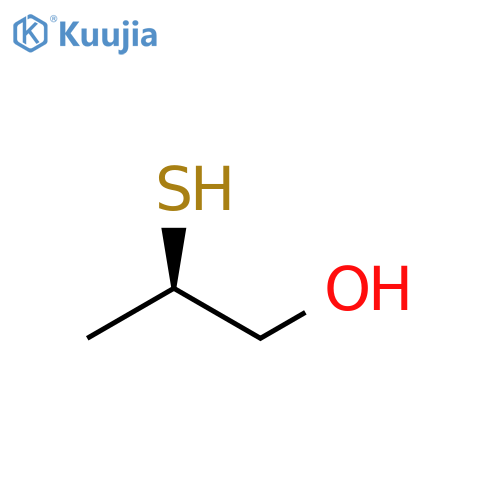

- 1-Propanol, 2-mercapto-, (2R)- (9CI)

- (2R)-2-sulfanylpropan-1-ol

- EN300-7571024

- (R)-2-mercaptopropan-1-ol

- QNNVICQPXUUBSN-GSVOUGTGSA-N

- 33179-05-4

- (2R)-2-mercaptopropan-1-ol

-

- インチ: 1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1

- InChIKey: QNNVICQPXUUBSN-GSVOUGTGSA-N

- ほほえんだ: C(O)[C@H](S)C

計算された属性

- せいみつぶんしりょう: 92.02958605g/mol

- どういたいしつりょう: 92.02958605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 22.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.024±0.06 g/cm3(Predicted)

- ふってん: 158.3±23.0 °C(Predicted)

- 酸性度係数(pKa): 10.08±0.10(Predicted)

1-Propanol, 2-mercapto-, (2R)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7571024-0.1g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95.0% | 0.1g |

$376.0 | 2025-03-22 | |

| Enamine | EN300-7571024-5.0g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95.0% | 5.0g |

$3147.0 | 2025-03-22 | |

| Enamine | EN300-7571024-0.05g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95.0% | 0.05g |

$252.0 | 2025-03-22 | |

| Enamine | EN300-7571024-10.0g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95.0% | 10.0g |

$4667.0 | 2025-03-22 | |

| 1PlusChem | 1P02820Z-10g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95% | 10g |

$5831.00 | 2024-05-05 | |

| 1PlusChem | 1P02820Z-50mg |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95% | 50mg |

$363.00 | 2024-05-05 | |

| 1PlusChem | 1P02820Z-2.5g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95% | 2.5g |

$2691.00 | 2024-05-05 | |

| Enamine | EN300-7571024-1.0g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95.0% | 1.0g |

$1086.0 | 2025-03-22 | |

| Enamine | EN300-7571024-0.25g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95.0% | 0.25g |

$538.0 | 2025-03-22 | |

| 1PlusChem | 1P02820Z-1g |

(2R)-2-sulfanylpropan-1-ol |

33179-05-4 | 95% | 1g |

$1405.00 | 2024-05-05 |

1-Propanol, 2-mercapto-, (2R)- (9CI) 関連文献

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

1-Propanol, 2-mercapto-, (2R)- (9CI)に関する追加情報

1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4): An Overview of a Versatile Chiral Compound

1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also known as (R)-2-Mercaptopropanol, is characterized by its unique structure and properties, making it a valuable building block in various chemical and biological applications.

The chirality of (R)-2-Mercaptopropanol is a critical feature that influences its reactivity and selectivity in synthetic processes. The presence of the sulfur atom in the 2-position imparts thiol functionality, which can participate in a wide range of chemical reactions, including nucleophilic substitution, oxidation, and coordination with metal ions. These properties make (R)-2-Mercaptopropanol an essential reagent in the synthesis of complex molecules and functional materials.

In the context of pharmaceutical research, (R)-2-Mercaptopropanol has been explored for its potential therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of chiral drugs and biologically active compounds. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (R)-2-Mercaptopropanol exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for the treatment of inflammatory diseases and oxidative stress-related disorders.

Furthermore, (R)-2-Mercaptopropanol has found applications in the development of drug delivery systems. Its thiol functionality can be utilized to create thiol-disulfide exchange reactions, which are crucial for the controlled release of drugs from nanocarriers. A 2020 study in Biomaterials Science reported the successful use of (R)-2-Mercaptopropanol-based thiolated polymers to enhance the stability and bioavailability of therapeutic agents.

In the realm of materials science, (R)-2-Mercaptopropanol has been employed to synthesize advanced materials with unique properties. For example, it has been used as a capping agent in the preparation of nanoparticles with controlled sizes and shapes. A 2019 study in Nano Letters described the synthesis of gold nanoparticles using (R)-2-Mercaptopropanol, resulting in highly stable colloidal solutions with enhanced catalytic activity.

The synthetic versatility of (R)-2-Mercaptopropanol is further exemplified by its use in the preparation of chiral catalysts. These catalysts are crucial for asymmetric synthesis, where high enantioselectivity is required. A 2018 study in Catalysis Science & Technology reported the development of a novel chiral catalyst derived from (R)-2-Mercaptopropanol, which demonstrated excellent enantioselectivity in the asymmetric hydrogenation of prochiral ketones.

The environmental impact and safety profile of (R)-2-Mercaptopropanol are also important considerations. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. Recent advancements in green chemistry have led to more sustainable methods for synthesizing and using this compound, reducing its environmental footprint.

In conclusion, 1-Propanol, 2-mercapto-, (2R)- (9CI) (CAS No. 33179-05-4) is a versatile chiral compound with a wide range of applications in organic synthesis, pharmaceuticals, drug delivery systems, materials science, and catalysis. Its unique structural features and functional groups make it an indispensable reagent in modern chemical research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance is likely to grow even further.

33179-05-4 (1-Propanol, 2-mercapto-, (2R)- (9CI)) 関連製品

- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)

- 1781538-44-0(2,2-difluoro-5-methylhexan-1-amine)

- 1804756-82-8(4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)

- 2104368-15-0(1-(2,2-Difluorocyclopropyl)propan-2-amine)

- 1955531-86-8(5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid)

- 2172219-71-3(3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)

- 54151-35-8(1-Dipropylamino-2-propanone)

- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)

- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)

- 2229595-47-3(1-(5-chloro-2-nitrophenyl)ethane-1,2-diol)